molecular formula C15H24N2O2 B14138155 Bicyclo(2.2.1)hept-5-ene-2,3-dicarboxamide, N,N,N'-triethyl- CAS No. 61800-50-8

Bicyclo(2.2.1)hept-5-ene-2,3-dicarboxamide, N,N,N'-triethyl-

Katalognummer: B14138155
CAS-Nummer: 61800-50-8
Molekulargewicht: 264.36 g/mol
InChI-Schlüssel: RKDDIYAYLXKJKS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bicyclo(221)hept-5-ene-2,3-dicarboxamide, N,N,N’-triethyl- is a complex organic compound characterized by its bicyclic structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo(2.2.1)hept-5-ene-2,3-dicarboxamide, N,N,N’-triethyl- typically involves the reaction of bicyclo(2.2.1)hept-5-ene-2,3-dicarboxylic anhydride with triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The product is then purified through recrystallization or chromatography to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable .

Analyse Chemischer Reaktionen

Types of Reactions

Bicyclo(2.2.1)hept-5-ene-2,3-dicarboxamide, N,N,N’-triethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Epoxides.

    Reduction: Reduced amides.

    Substitution: Substituted amides.

Wirkmechanismus

The mechanism of action of Bicyclo(2.2.1)hept-5-ene-2,3-dicarboxamide, N,N,N’-triethyl- involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile depending on the reaction conditions. Its bicyclic structure allows for unique interactions with enzymes and receptors, making it a valuable compound in medicinal chemistry .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Bicyclo(2.2.1)hept-5-ene-2,3-dicarboxamide, N,N,N’-triethyl- is unique due to its triethylamide functional groups, which provide distinct reactivity and interaction profiles compared to other similar bicyclic compounds. This uniqueness makes it particularly valuable in specialized applications such as drug development and advanced material synthesis .

Eigenschaften

CAS-Nummer

61800-50-8

Molekularformel

C15H24N2O2

Molekulargewicht

264.36 g/mol

IUPAC-Name

2-N,3-N,3-N-triethylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxamide

InChI

InChI=1S/C15H24N2O2/c1-4-16-14(18)12-10-7-8-11(9-10)13(12)15(19)17(5-2)6-3/h7-8,10-13H,4-6,9H2,1-3H3,(H,16,18)

InChI-Schlüssel

RKDDIYAYLXKJKS-UHFFFAOYSA-N

Kanonische SMILES

CCNC(=O)C1C2CC(C1C(=O)N(CC)CC)C=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.